Diethyl 2-Phenylbutanedioate: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Methodologies
Diethyl 2-Phenylbutanedioate: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Methodologies
Executive Summary
Diethyl 2-phenylbutanedioate, widely known as diethyl phenylsuccinate, is a highly versatile dicarboxylic acid ester (Molecular Formula: C14H18O4)[1]. In modern organic synthesis and drug development, it serves as a critical chiral building block and intermediate. Its structural framework is foundational for synthesizing active pharmaceutical ingredients (APIs), including hypoxia-inducible factor (HIF) activators and monoamine oxidase (MAO) inhibitors[2][3]. This whitepaper systematically details the compound's physicochemical profile, field-proven synthetic pathways, and its downstream utility in pharmaceutical sciences.
Physicochemical Profiling and Analytical Causality
Understanding the physical and chemical properties of diethyl 2-phenylbutanedioate is essential for optimizing extraction protocols, chromatographic separation, and formulation stability. The quantitative data below establishes the baseline for its handling and reactivity[1].
| Property | Value | Analytical & Practical Significance |
| Molecular Formula | C14H18O4 | Defines the stoichiometric baseline for synthetic reactions and mass spectrometry (Exact Mass: 250.121). |
| Molecular Weight | 250.29 g/mol | Utilized for precise molarity calculations in high-throughput screening and formulation. |
| Density | 1.092 g/cm³ | Slightly denser than water; dictates phase separation behavior during liquid-liquid extraction (e.g., it will form the bottom layer in an aqueous/hexanes partition). |
| Boiling Point | 333.6 ºC (760 mmHg) | The high boiling point necessitates high-vacuum distillation for purification to prevent thermal degradation of the ester bonds. |
| Flash Point | 159.6 ºC | Requires standard combustible liquid safety protocols; safe for most heated reflux conditions in non-pressurized reactors. |
| Refractive Index | 1.498 | Critical for rapid purity verification via refractometry post-distillation. |
| LogP | 2.2865 | Moderate lipophilicity ensures excellent solubility in organic solvents (toluene, DCM) while allowing partitioning into lipid membranes in biological assays. |
| TPSA | 52.6 Ų | Favorable for cell membrane permeability, making its derivatives highly viable for central nervous system (CNS) drug targeting. |
Synthetic Methodologies and Experimental Protocols
The synthesis of diethyl 2-phenylbutanedioate can be achieved through classical esterification or advanced reductive carboxylation. Both protocols described below are designed as self-validating systems, ensuring high yield and purity through mechanistic causality.
Protocol A: Classical Fischer Esterification of Phenylsuccinic Acid
This protocol leverages Le Chatelier's principle, utilizing a Dean-Stark apparatus to continuously remove the water byproduct, thereby driving the equilibrium toward the ester product[2].
Materials: Phenylsuccinic acid (1.0 g, 5.15 mmol), absolute ethanol (5 mL), p-toluenesulfonic acid (p-TsOH, 50 mg) as a catalyst, anhydrous benzene or toluene (10 mL)[2].
Step-by-Step Workflow:
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Reaction Setup: To a 25-mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the phenylsuccinic acid, absolute ethanol, p-TsOH, and benzene[2].
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Azeotropic Reflux: Heat the mixture to a vigorous reflux overnight.
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Causality: The benzene/ethanol/water ternary azeotrope condenses into the trap. Water separates and falls to the bottom, while the organic solvent overflows back into the reaction flask. Continuous water removal prevents the reverse hydrolysis reaction.
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Neutralization & Washing: Cool the mixture and wash the organic solution with saturated aqueous NaHCO3 (2 × 5 mL) and distilled water (2 × 5 mL)[2].
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Causality: NaHCO3 neutralizes the p-TsOH catalyst and deprotonates any unreacted phenylsuccinic acid, transferring the resulting carboxylate salts exclusively into the aqueous phase, self-purifying the organic layer.
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Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and remove the solvent under reduced pressure[2].
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Causality: Na2SO4 removes micro-droplets of water, preventing ester hydrolysis during the thermal stress of solvent evaporation. This yields the product as a colorless oil (~86% yield)[2].
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Protocol B: Mg-Promoted Reductive Carboxylation of Ethyl Cinnamate
A more modern, atom-economical approach involves the metal-promoted reductive carboxylation of α,β-unsaturated esters. Maekawa et al. demonstrated that magnesium metal efficiently promotes the reduction of ethyl cinnamate in the presence of CO2[4].
Step-by-Step Workflow:
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Reductive Carboxylation: React ethyl cinnamate with Mg metal and CO2 in a polar aprotic solvent (e.g., DMF) containing chlorotrimethylsilane (TMSCl)[4].
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Causality: Mg acts as a single-electron reducing agent, transferring an electron to ethyl cinnamate to form a radical anion. This highly reactive intermediate then undergoes nucleophilic attack on the electrophilic carbon of CO2[4].
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Intermediate Formation: This reaction yields a mixture of β-carboxylated and α,β-dicarboxylated intermediates[4].
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Decarboxylation: Heat the crude intermediate mixture in dioxane[4].
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Causality: Thermal conditions induce the acidic decarboxylation of the geminal carboxyl groups in the α,β-dicarboxylated byproduct, converging the complex mixture into a single phenylsuccinic acid framework[4].
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Final Esterification: Subject the resulting acid to standard ethanol esterification to yield pure diethyl phenylsuccinate[4].
Mechanistic Pathway Visualization
The logical flow of the Mg-promoted reductive carboxylation pathway is visualized below, mapping the transformation from substrate to target molecule.
Caption: Mechanistic workflow of Mg-promoted reductive carboxylation to yield diethyl phenylsuccinate.
Pharmaceutical Applications and Downstream Utility
Diethyl 2-phenylbutanedioate is a highly valued precursor in medicinal chemistry and advanced materials science.
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Chiral Building Blocks: The stereocenter at the C2 position allows for the resolution of enantiomers (e.g., (S)-(+)-phenylsuccinic acid derivatives). These enantiomerically pure compounds are critical in synthesizing APIs where chirality dictates pharmacological efficacy, safety, and target binding affinity[5].
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HIF Activators: Derivatives of phenylsuccinic acid and its esters are utilized in the synthesis of substituted dihydropyrazolone derivatives. These complex molecules act as activators of the Hypoxia-Inducible Factor (HIF), a transcription factor crucial for treating anemia and ischemic diseases[3].
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Monoamine Oxidase (MAO) Inhibitors: Diethyl phenylsuccinate is employed as a starting material to synthesize complex cyclopropyl derivatives (e.g., trans,trans-1-(aminomethyl)-2-methoxy-3-phenylcyclopropane). These derivatives serve as potent inactivators of mitochondrial MAO, offering vital pathways for novel neurological therapeutics targeting depression and Parkinson's disease[2].
References
-
Butanedioic acid,2-phenyl-, 1,4-diethyl ester | Chemical & Physical Properties Source: Chemsrc URL:[Link]
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Practical Synthesis of Diethyl Phenylsuccinate by Mg-promoted Carboxylation of Ethyl Cinnamate Source: Chemistry Letters | Oxford Academic URL:[Link]
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Monoamine Oxidase-Catalyzed Oxidative Rearrangement of trans,trans-1-(Aminomethyl)-2-methoxy-3-phenylcyclopropane Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
- EP2382205B1 - Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)
Sources
- 1. CAS#:34861-81-9 | Butanedioic acid,2-phenyl-, 1,4-diethyl ester | Chemsrc [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2382205B1 - Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)-one, preparation and therapeutic use thereof as hif activators - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chemimpex.com [chemimpex.com]
